1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is a synthetic nucleoside used primarily as an activator of phosphoramidites. This compound has shown activity against cancer cells and viruses, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of reactions including protection, nitration, and sulphonylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce nitro groups to amines.
Substitution: This reaction can be used to replace functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products depending on the nucleophile or electrophile used .
Scientific Research Applications
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine has several scientific research applications:
Chemistry: Used as an activator of phosphoramidites in the synthesis of oligonucleotides.
Biology: Studied for its activity against cancer cells and viruses, providing insights into potential therapeutic applications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides and nucleotides for various applications.
Mechanism of Action
The mechanism of action of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves its role as an activator of phosphoramidites. This activation facilitates the formation of phosphodiester bonds, which are crucial in the synthesis of oligonucleotides. The compound’s activity against cancer cells and viruses is thought to involve interference with nucleic acid synthesis and function, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-ribofuranosyl)thymine
- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-arabinofuranosyl)thymine
Uniqueness
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to activate phosphoramidites and its activity against cancer cells and viruses set it apart from similar compounds .
Properties
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQCXVIPTUAFE-JBIUIVRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.